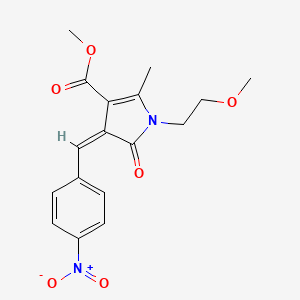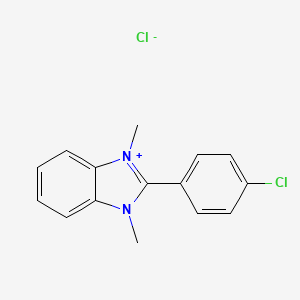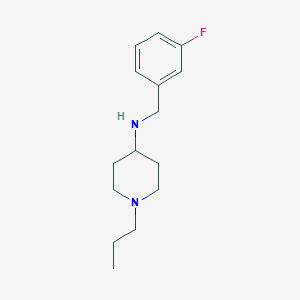![molecular formula C14H15NO5 B5103867 4-[(5-acetyl-2-ethoxyphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5103867.png)
4-[(5-acetyl-2-ethoxyphenyl)amino]-4-oxo-2-butenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(5-acetyl-2-ethoxyphenyl)amino]-4-oxo-2-butenoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic molecule that belongs to the class of chalcone derivatives, which are known for their diverse biological activities.
科学的研究の応用
4-[(5-acetyl-2-ethoxyphenyl)amino]-4-oxo-2-butenoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biotechnology. Some of the notable research areas are discussed below:
1. Anti-cancer activity: Several studies have reported the anti-cancer activity of 4-[(5-acetyl-2-ethoxyphenyl)amino]-4-oxo-2-butenoic acid against various types of cancer cells, including breast, lung, and colon cancer. The compound is believed to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
2. Anti-inflammatory activity: 4-[(5-acetyl-2-ethoxyphenyl)amino]-4-oxo-2-butenoic acid has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes.
3. Antioxidant activity: The compound has been reported to possess antioxidant activity by scavenging free radicals and protecting cells from oxidative damage.
作用機序
The exact mechanism of action of 4-[(5-acetyl-2-ethoxyphenyl)amino]-4-oxo-2-butenoic acid is not fully understood. However, it is believed to exert its biological effects by interacting with various cellular targets, including enzymes, receptors, and signaling pathways. For example, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been reported to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
4-[(5-acetyl-2-ethoxyphenyl)amino]-4-oxo-2-butenoic acid has been shown to exert a range of biochemical and physiological effects, depending on the concentration and duration of exposure. Some of the notable effects are discussed below:
1. Induction of apoptosis: The compound has been shown to induce apoptosis in cancer cells by activating various signaling pathways, including the p53 pathway.
2. Inhibition of cell proliferation: 4-[(5-acetyl-2-ethoxyphenyl)amino]-4-oxo-2-butenoic acid has been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at various phases.
3. Modulation of gene expression: The compound has been reported to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
実験室実験の利点と制限
The use of 4-[(5-acetyl-2-ethoxyphenyl)amino]-4-oxo-2-butenoic acid in lab experiments has several advantages and limitations. Some of the notable advantages are:
1. High potency: The compound has been shown to exhibit high potency against cancer cells, making it a promising candidate for further development.
2. Diverse biological activities: 4-[(5-acetyl-2-ethoxyphenyl)amino]-4-oxo-2-butenoic acid has been shown to possess diverse biological activities, making it a useful tool for studying various cellular processes.
3. Synthetic availability: The compound can be easily synthesized in the lab, making it readily available for research purposes.
Some of the limitations of using 4-[(5-acetyl-2-ethoxyphenyl)amino]-4-oxo-2-butenoic acid in lab experiments are:
1. Lack of specificity: The compound may exhibit non-specific effects on cells, making it difficult to interpret the results of experiments.
2. Limited solubility: 4-[(5-acetyl-2-ethoxyphenyl)amino]-4-oxo-2-butenoic acid has limited solubility in aqueous solutions, which may limit its use in certain experiments.
3. Potential toxicity: The compound may exhibit toxicity at high concentrations, which may limit its use in vivo experiments.
将来の方向性
There are several future directions for research on 4-[(5-acetyl-2-ethoxyphenyl)amino]-4-oxo-2-butenoic acid. Some of the notable directions are:
1. Development of analogs: The synthesis of analogs of 4-[(5-acetyl-2-ethoxyphenyl)amino]-4-oxo-2-butenoic acid with improved potency and specificity may lead to the development of more effective anti-cancer agents.
2. Mechanistic studies: Further studies are needed to elucidate the exact mechanism of action of the compound and its interactions with cellular targets.
3. In vivo studies: Studies on the pharmacokinetics and toxicity of 4-[(5-acetyl-2-ethoxyphenyl)amino]-4-oxo-2-butenoic acid in animal models may provide valuable information for the development of clinical applications.
4. Application in biotechnology: The compound may have potential applications in biotechnology, such as in the development of biosensors or as a tool for gene expression modulation.
Conclusion:
In conclusion, 4-[(5-acetyl-2-ethoxyphenyl)amino]-4-oxo-2-butenoic acid is a synthetic molecule with potential applications in various fields, including medicinal chemistry, pharmacology, and biotechnology. The compound exhibits diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant activities. Future research on the compound may lead to the development of more effective anti-cancer agents and the discovery of new applications in biotechnology.
合成法
The synthesis of 4-[(5-acetyl-2-ethoxyphenyl)amino]-4-oxo-2-butenoic acid involves the condensation reaction between 5-acetyl-2-ethoxybenzaldehyde and 4-aminobenzene-1,3-dione in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate chalcone, which is then hydrolyzed to yield the final product. The chemical structure of the compound is shown below:
特性
IUPAC Name |
(Z)-4-(5-acetyl-2-ethoxyanilino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-3-20-12-5-4-10(9(2)16)8-11(12)15-13(17)6-7-14(18)19/h4-8H,3H2,1-2H3,(H,15,17)(H,18,19)/b7-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJDELWXDXEKFY-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)NC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)NC(=O)/C=C\C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol](/img/structure/B5103802.png)

![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5103812.png)

![4,4'-[(3-bromo-4,5-dihydroxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5103827.png)
![N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5103832.png)

![(3-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5103847.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5103855.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B5103863.png)
![5-{2-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5103874.png)
![8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5103881.png)